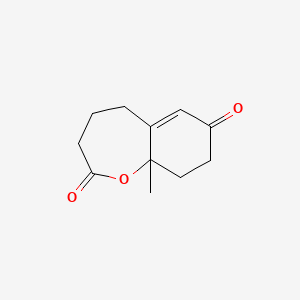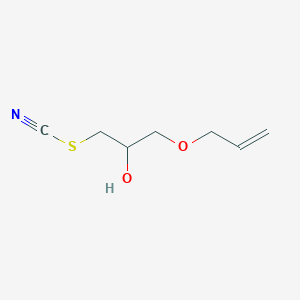
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester is a chemical compound with the molecular formula C₇H₁₁NO₂S. This compound is an ester derivative of thiocyanic acid, which is known for its unique chemical properties and applications in various fields. The structure of this compound includes a thiocyanate group (−SCN) attached to a 2-hydroxy-3-(2-propenyloxy)propyl group, making it a versatile molecule for chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester typically involves the reaction of thiocyanic acid with 2-hydroxy-3-(2-propenyloxy)propanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thiocyanic acid and the appropriate alcohol, with the reaction often catalyzed by an acid or base to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles in the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group may yield sulfonates, while nucleophilic substitution of the ester group can produce various esters or amides.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester exerts its effects involves interactions with molecular targets and pathways. The thiocyanate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, allyl ester: Similar in structure but with an allyl group instead of the 2-hydroxy-3-(2-propenyloxy)propyl group.
Thiocyanic acid, methyl ester: Contains a methyl group instead of the more complex ester group.
Isothiocyanic acid derivatives: Compounds with the isothiocyanate group (−N=C=S) instead of the thiocyanate group.
Uniqueness
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
256459-32-2 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl) thiocyanate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-10-4-7(9)5-11-6-8/h2,7,9H,1,3-5H2 |
Clave InChI |
RQTWIPFWPJORJW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CSC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
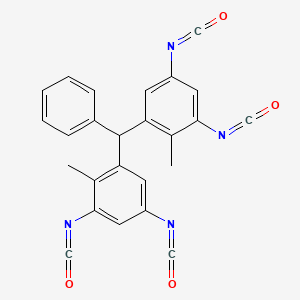
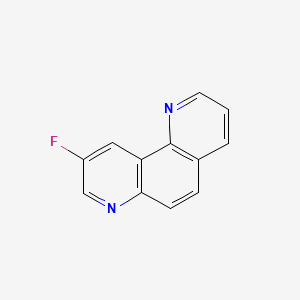
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
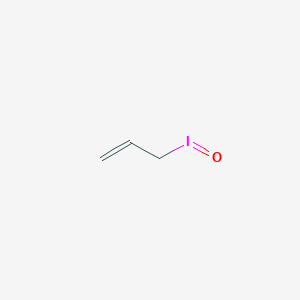
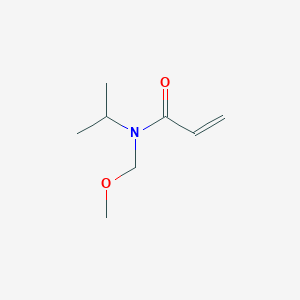
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
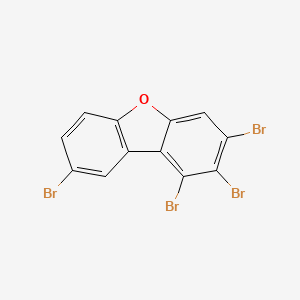
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
